![molecular formula C10H13N5OS B2362942 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one CAS No. 940242-22-8](/img/structure/B2362942.png)
5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Description
5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound used in various scientific research . It is a versatile material with a unique structure that enables diverse applications, ranging from drug discovery.
Molecular Structure Analysis
The molecular formula of this compound is C10H13N5OS . The structure of this compound is unique and enables diverse applications. Further details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 200–202 °C . The compound’s IR (Nujol) is 2550 (S-H), 1355 cm −1 (N = N), and its 1 H NMR (CDCl 3) is δ 4.3 (s, 1H, SH), 6.68 (d, J = 7 Hz, 2H, Ar-H), 7.3 (d, J = 7 Hz, 2H, Ar-H) .Scientific Research Applications
- Researchers have explored the antibacterial potential of derivatives containing the 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one scaffold . These studies aim to identify novel compounds effective against bacterial pathogens.
- A novel class of potent C–C chemokine receptor type 3 (CCR3) receptor antagonists was designed and synthesized based on structural modifications of this compound . These molecules may have implications in immunology and inflammation research.
- The molecular framework of 5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been surveyed alongside other nitrogen-containing heterocycles (such as piperidine, pyridine, quinoline, pyrazole, and [1,2,4]-triazole) to understand pharmacologically interesting compounds with diverse compositions .
- Thiazolo-pyrimidines, including derivatives of this compound, have been studied for their antimicrobial properties . Researchers investigate their efficacy against various pathogens, including bacteria and fungi.
- An efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives, which includes this compound as a key intermediate .
- Beyond pharmaceutical research, heterocyclic compounds like this one find applications in industrial settings. They contribute to additives, modifiers, and materials used in cosmetics, reprography, information storage, and plastics .
Antibacterial Activity
Chemokine Receptor Antagonists
Pharmacological Diversity
Antimicrobial Agents
One-Pot Synthesis
Industrial Applications
properties
IUPAC Name |
5-methyl-2-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5OS/c1-7-6-8(16)12-9-15(7)13-10(17-9)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURWYHGWMFFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C2N1N=C(S2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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